Triphénolate d'aluminium

Vue d'ensemble

Description

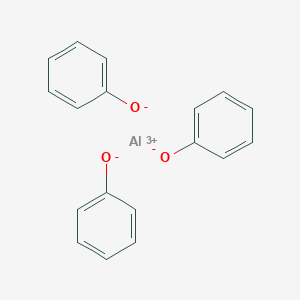

Aluminum phenoxide, also known as aluminium phenolate, is a metalloorganic compound with the formula [Al(OC₆H₅)₃]ₙ. It is a white solid that is commonly used as a catalyst in various chemical reactions. The compound is known for its ability to form stable complexes and is often utilized in the synthesis of organic compounds .

Applications De Recherche Scientifique

Aluminum phenoxide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in the alkylation of phenols with alkenes, such as the production of ethylphenols.

Biology: It is studied for its potential use in biological systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and reactivity.

Industry: It is used in the production of polymers and other industrial chemicals.

Mécanisme D'action

Target of Action

Aluminium triphenolate, also known as aluminium phenolate , is a metalloorganic compound that primarily targets the immune system . It is widely used as an adjuvant in vaccines due to its ability to enhance the immune response . The compound interacts with antigen-presenting cells (APCs), which play a crucial role in initiating the immune response .

Mode of Action

It is believed to enhance the immune response by forming a depot at the site of injection, leading to a slow release of the antigen . This slow release enhances antigen presentation and subsequent T and B cell responses .

Biochemical Pathways

Aluminium triphenolate affects various biochemical pathways. It is involved in the metabolism of aluminium in humans, impacting the absorption, transport, tissue distribution, and excretion of aluminium . It particularly influences metabolic pathways in the bones and brain . Additionally, it has been associated with starch, sucrose, and other carbohydrate metabolic pathways .

Pharmacokinetics

It is known that aluminium compounds, including aluminium triphenolate, can be absorbed by the gastrointestinal tract and distributed to various tissues, including the bones and brain .

Result of Action

The primary result of aluminium triphenolate’s action is the enhancement of the immune response to vaccines . By interacting with APCs and influencing various biochemical pathways, it helps to stimulate a stronger immune response to the antigens present in vaccines . In addition, it has been used as a catalyst for the alkylation of phenols with various alkenes .

Action Environment

The action of aluminium triphenolate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and hence the bioavailability of aluminium compounds . Furthermore, the presence of other substances, such as certain types of ligands, can influence the activity of aluminium triphenolate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminum phenoxide can be synthesized by reacting elemental aluminium with phenol. The reaction typically occurs under a nitrogen atmosphere to prevent oxidation. The process involves heating phenol to around 165°C and then gradually adding aluminium turnings with vigorous stirring : [ \text{Al} + 3 \text{HOC}_6\text{H}_5 \rightarrow \text{Al(OC}_6\text{H}_5\text{)}_3 + 1.5 \text{H}_2 ]

Industrial Production Methods: In industrial settings, aluminium triphenolate is produced using similar methods but on a larger scale. The reaction is carried out in high-pressure autoclaves to ensure complete conversion of the reactants. The product is then purified through crystallization and filtration processes .

Analyse Des Réactions Chimiques

Types of Reactions: Aluminum phenoxide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form aluminium oxide and phenol.

Reduction: It can be reduced back to elemental aluminium and phenol under specific conditions.

Substitution: It can participate in substitution reactions where the phenolate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Hydrogen or other reducing agents.

Substitution: Various ligands such as halides or alkoxides.

Major Products Formed:

Oxidation: Aluminium oxide and phenol.

Reduction: Elemental aluminium and phenol.

Substitution: Aluminium complexes with different ligands.

Comparaison Avec Des Composés Similaires

Aluminium isopropoxide: Another aluminium-based compound used as a catalyst in organic synthesis.

Aluminium ethoxide: Similar in structure and reactivity but with ethoxide ligands instead of phenolate.

Aluminium tert-butoxide: Used in similar applications but with tert-butoxide ligands.

Uniqueness: Aluminum phenoxide is unique due to its ability to form stable complexes with phenolate ligands, making it particularly effective in catalyzing alkylation reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Activité Biologique

Aluminum phenoxide, a compound formed from aluminum and phenolic compounds, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, catalysis, and materials science. This article explores the biological activity of aluminum phenoxide, including its mechanisms of action, pharmacokinetics, and implications for health based on a review of recent literature.

Chemical Structure and Properties

Aluminum phenoxide can be represented as , where aluminum is coordinated with three phenoxide groups. This compound exhibits unique properties due to the presence of the aluminum center, which can act as a Lewis acid, facilitating various biochemical interactions.

Immune Modulation

Aluminum phenoxide is recognized for its role as an adjuvant in vaccines. It enhances the immune response by forming a depot at the injection site, leading to a prolonged release of antigens. This mechanism is crucial for improving vaccine efficacy by stimulating both humoral and cellular immunity.

Biochemical Pathways

Research indicates that aluminum compounds influence several biochemical pathways related to aluminum metabolism in humans. They affect absorption, transport, tissue distribution, and excretion of aluminum. Notably, aluminum phenoxide may alter the metabolism of other metals and interfere with hematopoiesis under certain conditions .

Pharmacokinetics

Aluminum phenoxide is absorbed through the gastrointestinal tract and can accumulate in various tissues, including bones and the brain. Its pharmacokinetic profile suggests that it may pose risks at elevated exposure levels, particularly concerning neurotoxicity and potential links to neurodegenerative diseases like Alzheimer's .

Case Studies

-

Neurotoxicity in Animal Models

Studies have demonstrated that exposure to aluminum compounds can lead to neurotoxic effects, including increased amyloid plaque formation in transgenic mouse models. These findings raise concerns about the long-term implications of aluminum exposure on cognitive health . -

Hematological Effects

Research has shown that aluminum can impact red blood cell production, particularly in iron-deficient conditions. The competition between aluminum and iron for transferrin binding can exacerbate anemia .

Applications in Research and Industry

Aluminum phenoxide has several applications across different fields:

- Catalysis : It serves as a catalyst in organic reactions such as the alkylation of phenols, facilitating the production of various derivatives .

- Drug Delivery Systems : Ongoing research is exploring its potential as a drug delivery agent due to its stable complex formation with biomolecules .

- Material Science : Its unique properties make it suitable for applications in polymer synthesis and as an additive in lubricants .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

aluminum;triphenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSWAWSNPREEFQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15AlO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015343 | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15086-27-8 | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium triphenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do aluminium triphenolate catalysts contribute to the synthesis of heterocyclic compounds?

A: Aluminium triphenolates act as potent Lewis acid catalysts in facilitating the coupling reactions between epoxides and various heterocumulenes (like CO2 and SO2) []. This catalytic activity stems from the aluminum center's ability to activate epoxides, making them susceptible to nucleophilic attack by the heterocumulene. This process ultimately leads to the formation of a diverse range of valuable heterocyclic compounds, including cyclic carbonates, sulfites, and oxazolidinones [].

Q2: What makes aluminium triphenolates advantageous over other catalysts in these reactions?

A2: Aluminium triphenolates offer a unique blend of advantages as catalysts in these reactions:

- Tunability: The ligand structure, specifically the substituents on the phenolate rings, can be readily modified. This allows for fine-tuning of the catalyst's activity, selectivity, and stability [].

- Accessibility: These catalysts are easily synthesized, making them a practical choice for research and potential industrial applications [].

- Environmental Considerations: The utilization of aluminium triphenolates enables the incorporation of waste gases like CO2 and SO2 as reactants. This aligns with the growing emphasis on green chemistry principles by utilizing these environmentally harmful gases as valuable synthetic building blocks [].

Q3: Can you provide an example of how the stereoselectivity of aluminium triphenolate catalyzed reactions is controlled?

A: The research highlights the synthesis of carbamates from cyclic epoxides, CO2, and amines []. The researchers successfully controlled the diastereoselectivity (cis vs. trans product formation) by strategically manipulating the reaction conditions to favor either a cyclic carbonate or an oligocarbonate intermediate. These intermediates, due to their inherent configurational differences, ultimately dictate the stereochemical outcome of the final carbamate product []. This exemplifies the potential for fine-tuning reaction conditions to achieve desired stereochemical outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.